![molecular formula C11H11N3O3 B1439419 4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid CAS No. 1105057-45-1](/img/structure/B1439419.png)
4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid
Overview
Description
4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid, also known as FTHIP, is a synthetic organic compound belonging to the imidazopyridine family. It is a small molecule that has been studied for its potential applications in various scientific fields. FTHIP has been found to exhibit a range of biological activities, including anti-inflammatory, anti-cancer, and anti-microbial properties.
Scientific Research Applications
Pharmacophore Design and Kinase Inhibition
Compounds with an imidazole scaffold, closely related to the chemical structure of interest, are known for their role in inhibiting p38 MAP kinase, a protein involved in pro-inflammatory cytokine release. These compounds are designed based on the understanding of crystal structures of p38 in complex with organic ligands, where the focus is on achieving high binding selectivity and potency. A comprehensive review highlights the importance of the imidazole scaffold in developing selective inhibitors, underscoring the synthetic strategies, activity studies, and the significance of hydrophobic pocket interactions for enhancing inhibitor efficacy (Scior et al., 2011).
Heterocyclic N-oxide Derivatives in Synthesis and Medicinal Applications
Heterocyclic N-oxide derivatives, sharing structural motifs with the compound , are highlighted for their versatility in organic synthesis and their pivotal role in medicinal chemistry. Their utility spans from forming metal complexes and catalysts to showing potent biological activities, including anticancer, antibacterial, and anti-inflammatory effects. A detailed review emphasizes the broad application potential of these derivatives in drug development and organic synthesis, providing insights into their chemical properties and biological importance (Li et al., 2019).
Imidazole and Pyrimidine Derivatives in Biological Systems
The chemistry and properties of bis-benzimidazole and bis-benzthiazolyl pyridine compounds, which share structural similarities with the compound of interest, are extensively reviewed. This literature focuses on the synthesis, properties, and complex formations of these ligands, along with their biological and electrochemical activities. Such reviews are crucial for identifying gaps in current knowledge and exploring unknown analogues with potential scientific applications (Boča et al., 2011).
Phosphorylated Derivatives in Chemical and Biological Research
The synthesis and properties of 4-phosphorylated derivatives of imidazoles and other azoles are systematically reviewed, highlighting their use in developing compounds with various biological activities. This body of work illuminates the chemical versatility of azole derivatives and their significant role in producing bioactive molecules with applications ranging from pest control to therapeutic agents (Abdurakhmanova et al., 2018).
properties
IUPAC Name |
4-(furan-2-yl)-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-6-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O3/c15-11(16)7-4-6-9(13-5-12-6)10(14-7)8-2-1-3-17-8/h1-3,5,7,10,14H,4H2,(H,12,13)(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTPQTCXANBDVNV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC(C2=C1NC=N2)C3=CC=CO3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Furyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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